molecular formula C42H84N2O4 B13356287 Bis(3,5,5-trimethylhexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Bis(3,5,5-trimethylhexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13356287
M. Wt: 681.1 g/mol
InChI Key: VJCPEQLGNZDINW-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves multiple steps. One common method includes the esterification of 3,5,5-trimethylhexanol with decanoic acid, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate).

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or modify existing ones.

    Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5,5-trimethylhexyl) phthalate
  • Bis(2-ethylhexyl) phthalate
  • Bis(4’-bromophenacyl) phthalate

Uniqueness

Bis(3,5,5-trimethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C42H84N2O4

Molecular Weight

681.1 g/mol

IUPAC Name

3,5,5-trimethylhexyl 10-[2-(dimethylamino)ethyl-[10-oxo-10-(3,5,5-trimethylhexoxy)decyl]amino]decanoate

InChI

InChI=1S/C42H84N2O4/c1-37(35-41(3,4)5)27-33-47-39(45)25-21-17-13-11-15-19-23-29-44(32-31-43(9)10)30-24-20-16-12-14-18-22-26-40(46)48-34-28-38(2)36-42(6,7)8/h37-38H,11-36H2,1-10H3

InChI Key

VJCPEQLGNZDINW-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCC(C)CC(C)(C)C)CCN(C)C)CC(C)(C)C

Origin of Product

United States

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